molecular formula C18H16N2O4S2 B3443214 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide

Cat. No.: B3443214
M. Wt: 388.5 g/mol
InChI Key: PXGVHUPNCGEPER-UHFFFAOYSA-N
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Description

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a methoxyphenyl group

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-15-8-4-14(5-9-15)20-26(22,23)16-10-6-13(7-11-16)19-18(21)17-3-2-12-25-17/h2-12,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGVHUPNCGEPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methoxyaniline with a sulfonyl chloride derivative under basic conditions.

    Coupling with thiophene carboxylic acid: The sulfonamide intermediate is then coupled with 2-thiophenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for more complex materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase.

    Signal Transduction: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzamide

Uniqueness

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential reactivity compared to its analogs. This makes it particularly interesting for applications in material science and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide
Reactant of Route 2
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N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide

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